3-(5-Fluoro-1-methyl-3-pyrazolyl)-2-methoxyaniline
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Overview
Description
. This compound is primarily used for research and development purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Fluoro-1-methyl-3-pyrazolyl)-2-methoxyaniline involves several steps, typically starting with the preparation of the pyrazole ring followed by the introduction of the fluorine and methoxy groups. The reaction conditions often include the use of specific catalysts and solvents to facilitate the reactions. For instance, the preparation of the pyrazole ring might involve the cyclization of hydrazine derivatives with diketones under acidic or basic conditions .
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and efficient. These methods often involve optimizing the reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as crystallization and chromatography are commonly used for purification .
Chemical Reactions Analysis
Types of Reactions
3-(5-Fluoro-1-methyl-3-pyrazolyl)-2-methoxyaniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while substitution reactions could produce a variety of substituted anilines .
Scientific Research Applications
3-(5-Fluoro-1-methyl-3-pyrazolyl)-2-methoxyaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Researchers use it to study enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for developing pharmaceutical compounds.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 3-(5-Fluoro-1-methyl-3-pyrazolyl)-2-methoxyaniline involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate various biochemical pathways by binding to these targets and altering their activity. This modulation can lead to changes in cellular processes, which are the basis for its effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(5-Fluoro-1-methyl-3-pyrazolyl)-2-methoxyaniline include other fluorinated pyrazoles and methoxyanilines. Some examples are:
- 3-(5-Fluoro-1-methyl-3-pyrazolyl)-2-chloroaniline
- 3-(5-Fluoro-1-methyl-3-pyrazolyl)-2-ethoxyaniline .
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both the fluorine and methoxy groups enhances its reactivity and potential for forming diverse derivatives .
Properties
Molecular Formula |
C11H12FN3O |
---|---|
Molecular Weight |
221.23 g/mol |
IUPAC Name |
3-(5-fluoro-1-methylpyrazol-3-yl)-2-methoxyaniline |
InChI |
InChI=1S/C11H12FN3O/c1-15-10(12)6-9(14-15)7-4-3-5-8(13)11(7)16-2/h3-6H,13H2,1-2H3 |
InChI Key |
AKTZYKPPOZHAIW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C(=CC=C2)N)OC)F |
Origin of Product |
United States |
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